1-[4-(2-Propynyloxy)phenyl]-1-ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including oxidative coupling, Darzen reactions, and photoremoval of protecting groups. For instance, the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol is achieved through a modified Darzen reaction under oxidative conditions . Another example is the introduction of a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), which is synthesized and then photolyzed to release the protected acid . These methods could potentially be adapted for the synthesis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. The papers discuss the use of various spectroscopic and computational methods, such as NMR, IR, UV-Vis, and X-ray crystallography, to characterize the molecular structure of phenyl ethanone derivatives . Density functional theory (DFT) calculations are often employed to predict the equilibrium geometry and vibrational wavenumbers, which can be compared with experimental data . These techniques could be applied to determine the molecular structure of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.
Chemical Reactions Analysis
The reactivity of phenyl ethanone compounds can be inferred from their chemical reactions. For example, the Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone exhibits tautomerism, which is solvent-dependent . The presence of functional groups such as carbonyl and phenyl rings can influence the reactivity, as seen in the molecular docking studies of related compounds . These studies suggest that similar functional groups in 1-[4-(2-Propynyloxy)phenyl]-1-ethanone would also influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanone derivatives are closely related to their molecular structure. The papers describe the use of HOMO-LUMO analysis to determine charge transfer within the molecules . The molecular electrostatic potential (MEP) analysis helps identify reactive sites for electrophilic and nucleophilic attacks . Additionally, the first and second hyperpolarizabilities are evaluated to assess the nonlinear optical properties of these compounds . These analyses can provide a basis for predicting the properties of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.
Scientific Research Applications
Summary of the Application
The study focuses on the synthesis of (prop-2-ynyloxy)benzene and its derivatives, which are created by reacting differently substituted phenol and aniline derivatives with propargyl bromide .
Methods of Application or Experimental Procedures
The reaction was carried out in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%). Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .
Results or Outcomes
The synthesized compounds were examined for their antibacterial, antiurease and NO scavenging activity. 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2. 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .
Safety And Hazards
properties
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQORXUVLMTXOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377487 | |
Record name | 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Propynyloxy)phenyl]-1-ethanone | |
CAS RN |
34264-14-7 | |
Record name | 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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